

2-tert-Butylanisole: Technical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 1-(tert-Butyl)-2-methoxybenzene

CAS No.: 2944-48-1

Cat. No.: B3423304

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Executive Summary

2-tert-Butylanisole (1-tert-butyl-2-methoxybenzene) is a sterically hindered aromatic ether characterized by the juxtaposition of a bulky tert-butyl group and a methoxy group at the ortho position. Unlike its para isomer, which is widely used in fragrance and commodity chemicals, the ortho isomer serves as a specialized scaffold in organic synthesis. Its unique steric environment blocks the C3 position, directing electrophilic and metallation reactions to specific sites (C5 or C6), making it a valuable precursor for the design of regioselective ligands, Lawesson's reagent analogs, and hindered pharmaceutical intermediates.

Chemical Identity & Physicochemical Profile[1][2][3][4][5][6]

The compound is a lipophilic liquid at room temperature. Its steric bulk prevents the planar alignment of the methoxy group with the aromatic ring in some conformations, influencing its electronic donation capability compared to unsubstituted anisole.

Table 1: Chemical Identity & Key Properties

Property	Data
IUPAC Name	1-tert-butyl-2-methoxybenzene
Common Synonyms	2-tert-Butylanisole; o-tert-Butylanisole; 2-tert-Butylphenyl methyl ether
CAS Registry Number	2944-48-1
PubChem CID	270626
Molecular Formula	C ₁₁ H ₁₆ O
Molecular Weight	164.24 g/mol
Physical State	Clear to pale yellow liquid
Solubility	Soluble in organic solvents (Et ₂ O, DCM, THF, Hexanes); Insoluble in water
Density	~0.94 - 0.96 g/mL (Estimated based on isomeric trends)

Synthetic Routes & Methodology

The primary route to 2-tert-butylanisole is the O-methylation of 2-tert-butylphenol. This reaction requires base catalysis to deprotonate the sterically hindered phenol.

Protocol: Williamson Ether Synthesis via Methyl Iodide

Rationale: The tert-butyl group at the ortho position increases the pKa of the phenol slightly and provides steric hindrance. A strong base and a reactive methylating agent (MeI) are preferred over dimethyl sulfate for cleaner laboratory-scale preparations.

Reagents & Materials

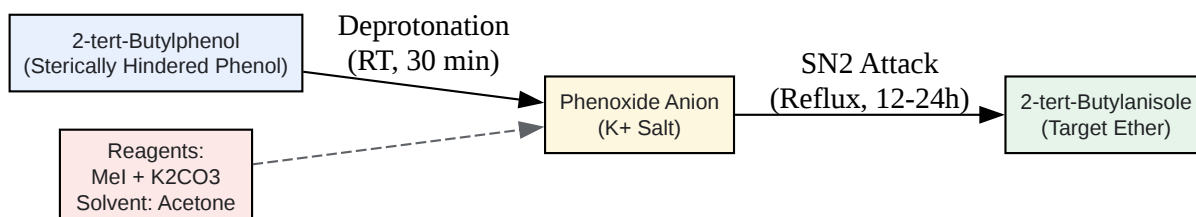
- Substrate: 2-tert-Butylphenol (CAS 88-18-6)[1][2]
- Reagent: Methyl Iodide (MeI) (Excess, 1.5–2.0 equiv)
- Base: Potassium Carbonate (K₂CO₃) (Anhydrous, 2.0–3.0 equiv)

- Solvent: Acetone or DMF (Dry)

Step-by-Step Methodology

- Setup: Equip a round-bottom flask with a magnetic stir bar and a reflux condenser under an inert atmosphere (N₂ or Ar).
- Deprotonation: Dissolve 2-tert-butylphenol (1.0 equiv) in acetone (0.5 M concentration). Add anhydrous K₂CO₃ (2.5 equiv) in a single portion. Stir at room temperature for 30 minutes to facilitate phenoxide formation.
- Alkylation: Add Methyl Iodide (2.0 equiv) dropwise via syringe.
 - Note: The reaction is exothermic; cooling may be required for large scales.
- Reflux: Heat the mixture to reflux (approx. 60°C for acetone) for 12–24 hours. Monitor consumption of phenol by TLC (Hexanes/EtOAc 9:1).
- Workup: Cool to room temperature. Filter off the inorganic solids (K₂CO₃/KI). Concentrate the filtrate under reduced pressure.
- Purification: Redissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄. Purify via vacuum distillation or flash column chromatography (Silica, 100% Hexanes to 5% EtOAc/Hexanes).

Visualization: Synthesis Workflow



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Figure 1: Williamson ether synthesis pathway converting 2-tert-butylphenol to 2-tert-butylanisole.

Reactivity & Mechanistic Insights[2][10]

The reactivity of 2-tert-butylanisole is defined by the Ortho-Effect. The bulky tert-butyl group shields the C3 position (ortho to OMe) and influences the conformation of the methoxy group.

Regioselectivity in Electrophilic Substitution

In electrophilic aromatic substitution (EAS), both the methoxy (-OMe) and tert-butyl (-tBu) groups are activating and ortho, para-directing. However, their cooperative and competitive effects dictate the outcome:

- C3 Position: Blocked by the tert-butyl group (steric inhibition).
- C4 Position: Para to the tert-butyl group (activated by t-Bu, meta to OMe).
- C5 Position: Para to the methoxy group (strongly activated by OMe, meta to t-Bu).
- C6 Position: Ortho to the methoxy group (activated by OMe, meta to t-Bu).

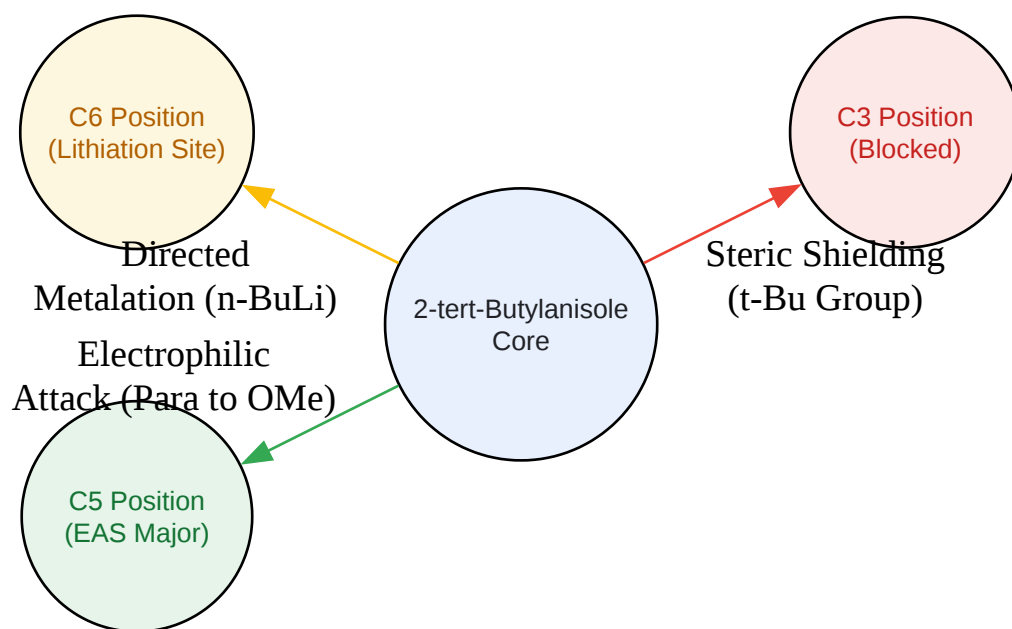
Dominant Pathway: The methoxy group is a stronger activator than the alkyl group. Consequently, substitution typically occurs para to the methoxy group at C5, provided the electrophile is not too bulky. If C5 is sterically compromised by the incoming group, attack may shift to C4 or C6.

Directed Ortho-Metalation (DoM)

Lithiation of anisoles typically occurs ortho to the methoxy oxygen (C2 or C6). In 2-tert-butylanisole:

- C3 Lithiation: Highly disfavored due to the adjacent tert-butyl bulk.
- C6 Lithiation: The accessible site. Treatment with n-butyllithium (n-BuLi) typically results in lithiation at the C6 position, allowing for the introduction of electrophiles at this site.

Visualization: Reactivity Map



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Figure 2: Reactivity map illustrating sterically blocked vs. accessible sites on the aromatic ring.

Applications in Ligand Design & Catalysis

2-tert-Butylanisole serves as a specialized building block for:

- **Phosphorus-Sulfur Heterocycles:** It reacts with P_4S_{10} to form 2,4-bis(3-tert-butyl-4-methoxyphenyl)-1,3,2,4-dithiadiphosphetane 2,4-disulfide.[3][4] This is a sterically modified analog of Lawesson's Reagent, used for thionation reactions where higher solubility or specific steric tuning is required [1].
- **Agrochemical Intermediates:** The compound is a precursor for substituted biphenyls used in fungicide development.
- **Ligand Synthesis:** The lithiated species (at C6) can be quenched with chlorophosphines to generate bulky phosphine ligands (e.g., $P(Ar)_3$ type) used in transition metal catalysis (Pd, Ni coupling).

Safety & Handling

Signal Word:WARNING

Hazard Class	H-Code	Statement
Skin Irritation	H315	Causes skin irritation.[5]
Eye Irritation	H319	Causes serious eye irritation. [5][6]
Flammability	H227	Combustible liquid (Flash point > 60°C).

Handling Protocol:

- PPE: Wear nitrile gloves and safety goggles. The compound is lipophilic and can penetrate skin.
- Storage: Store in a cool, dry place away from strong oxidizing agents.
- Spill: Absorb with inert material (vermiculite/sand) and dispose of as hazardous organic waste.

References

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- To cite this document: BenchChem. [2-tert-Butylanisole: Technical Profile & Synthetic Utility]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3423304/docs#2-tert-butylanisole-technical-profile-synthetic-utility\]](https://www.benchchem.com/product/b3423304/docs#2-tert-butylanisole-technical-profile-synthetic-utility)

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